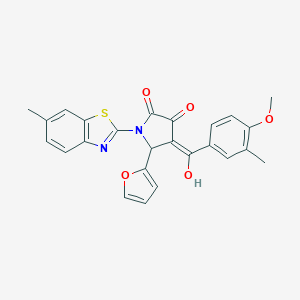![molecular formula C24H28N2O5 B266865 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMEMO or DMEMO-EDOPH, and it has been synthesized using various methods.
Mechanism of Action
DMEMO exerts its effects by inhibiting the activity of various enzymes and signaling pathways, including the NF-κB pathway and the MAPK pathway. It also acts as a free radical scavenger and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
DMEMO has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and protecting against oxidative stress-induced damage. It has also been found to improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
DMEMO has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some studies.
Future Directions
There are several future directions for the research on DMEMO, including investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and exploring its potential interactions with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for DMEMO and to evaluate its long-term safety and efficacy.
Conclusion:
In conclusion, DMEMO is a chemical compound that has been extensively studied for its potential applications in various fields. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties and has several advantages for lab experiments. Further research is needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent for various diseases.
Synthesis Methods
DMEMO can be synthesized using various methods, including the reaction of 4-methoxybenzoyl chloride with 1,2-dimethylimidazole in the presence of triethylamine, followed by reaction with 5-(4-ethoxyphenyl)-3-hydroxy-2-cyclohexen-1-one and N,N-dimethylethylenediamine. Another method involves the reaction of 5-(4-ethoxyphenyl)-3-hydroxy-2-cyclohexen-1-one with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by reaction with N,N-dimethylethylenediamine and 1,2-dimethylimidazole.
Scientific Research Applications
DMEMO has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
properties
Product Name |
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-5-31-19-12-6-16(7-13-19)21-20(22(27)17-8-10-18(30-4)11-9-17)23(28)24(29)26(21)15-14-25(2)3/h6-13,21,27H,5,14-15H2,1-4H3/b22-20+ |
InChI Key |
QYFFMLYRBVDKDQ-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)